Product packaging for Exametazime(Cat. No.:CAS No. 105613-48-7)

Exametazime

Cat. No.: B024654
CAS No.: 105613-48-7
M. Wt: 272.39 g/mol
InChI Key: BPNZYADGDZPRTK-UDUYQYQQSA-N
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Description

Exametazime, also known as HMPAO (Hexamethylpropyleneamine oxime), is a vital lipophilic chelating agent of paramount importance in nuclear medicine and radiopharmaceutical research. Its primary research application is as a precursor for the synthesis of Technetium-99m (⁹⁹ᵐTc) this compound, a complex widely used as a radiopharmaceutical for the non-invasive assessment of regional cerebral blood flow (rCBF) in SPECT (Single-Photon Emission Computed Tomography) imaging. The mechanism of action hinges on its unique chemical behavior: upon forming the stable, neutral-lipophilic ⁹⁹ᵊTc complex, it readily crosses the intact blood-brain barrier. Inside neurons, it undergoes a conversion to a hydrophilic form, effectively trapping it within the brain tissue in proportion to blood flow. This trapping mechanism allows researchers to capture a snapshot of cerebral perfusion at the time of injection. Beyond neurology, research applications extend to labeling leukocytes for the localization of sites of infection and inflammation, and in the evaluation of myocardial perfusion. This product is presented as a high-purity ligand, designed for the development and quality control of radiolabeling kits in investigational settings. It serves as an essential tool for scientists exploring cerebrovascular diseases, psychiatric disorders, epilepsy foci localization, and the fundamental mechanisms of tracer distribution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28N4O2 B024654 Exametazime CAS No. 105613-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNZYADGDZPRTK-UDUYQYQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057614
Record name Exametazime
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Molecular Weight

272.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105613-48-7
Record name HMPAO
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URL https://commonchemistry.cas.org/detail?cas_rn=105613-48-7
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Record name Exametazime [USAN:INN:BAN:JAN]
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Record name Exametazime
Source DrugBank
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Record name Exametazime
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Record name EXAMETAZIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29272NCKL
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Radiopharmaceutical Chemistry and Synthesis of Exametazime

Synthesis Routes and Methodological Advancements for d,l-HMPAO Production

The synthesis of HMPAO typically involves a two-step procedure starting from 2,3-butanedione (B143835) monoxime and propanediamine. nih.govviamedica.pliaea.org This process yields a mixture containing both the d,l and meso diastereomers of HMPAO. nih.goviaea.org

The initial step involves the condensation of 2,3-butanedione monoxime with propanediamine to form a bisimine intermediate. nih.govviamedica.pl This is followed by the reduction of the bisimine to yield HMPAO. nih.govviamedica.pl

Methodological advancements in HMPAO synthesis have focused on improving the yield and purity of the desired d,l isomer, particularly in separating it from the meso form. nih.govviamedica.pl

HMPAO is synthesized as a mixture of diastereomers: the d,l (a racemic mixture of R,R and S,S enantiomers) and the meso (R,S) forms. nih.govviamedica.pl The d,l isomer is crucial for forming the lipophilic 99mTc complex that can cross biological membranes, such as the blood-brain barrier. nih.govsnmjournals.org The meso isomer, however, forms a more hydrophilic complex with 99mTc and is considered a radiochemical impurity in the final radiopharmaceutical preparation. viamedica.pl

Separation of the d,l and meso isomers is typically achieved through repeated crystallization steps using organic solvents like acetonitrile (B52724) and ethyl acetate. iaea.orgpcbiochemres.com Another approach involves separating the d- and l-enantiomers individually from the mixture through repeated crystallizations using tartrate salts, followed by pooling them to obtain meso-free d,l-HMPAO. nih.govviamedica.pl Achieving high isomeric purity of the d,l-HMPAO is critical for the efficacy of the final radiopharmaceutical. viamedica.plpcbiochemres.com HPLC is a common method used to check the purity of the compound and its precursors. iaea.orgpcbiochemres.com

Traditional synthesis methods for d,l-HMPAO often result in low chemical yields and can be time-consuming. nih.govviamedica.pl Efforts to optimize synthesis parameters aim to increase the yield and efficiency of the process.

One study reported a new synthesis route that yielded d,l-HMPAO with around 18-20% yield over a total time of 10 days, achieving over 99% chemical purity with no detectable meso form. nih.govviamedica.pl This method involved a two-step synthesis followed by separation of enantiomers via crystallization with tartrate salts. nih.govviamedica.pl The purity of the synthesized d,l-HMPAO has been confirmed using techniques such as IR, HPLC, and GC. nih.govviamedica.pl

Technetium-99m Radiolabeling of Exametazime

Radiolabeling this compound with Technetium-99m (99mTc) is a critical step in preparing the radiopharmaceutical. 99mTc is a widely used medical radioisotope due to its favorable decay characteristics, including a half-life of 6.01 hours and emission of 140 keV gamma rays. nih.govwikipedia.org

This compound acts as a chelating agent, forming a complex with reduced 99mTc. nih.govdrugbank.com The pertechnetate (B1241340) ion (99mTcO₄⁻), the form in which 99mTc is typically obtained from a generator, is in the +7 oxidation state. unm.edu For complex formation with this compound, 99mTc must be reduced to a lower oxidation state, commonly Tc(V). researchgate.netresearchgate.net This reduction is typically facilitated by a reducing agent, such as stannous chloride (SnCl₂), which is included in radiopharmaceutical kits. pcbiochemres.comunm.edu

Upon reconstitution of the HMPAO kit with 99mTc-pertechnetate, a lipophilic complex is formed. nih.gov This primary lipophilic complex is the desired species for diagnostic imaging. snmjournals.orgsnmjournals.org The chelation involves the coordination of the nitrogen and oxygen atoms of the this compound ligand to the reduced technetium center.

Several factors can influence the radiochemical yield and purity of 99mTc-Exametazime. These include the quality of the 99mTc eluate, the amount of reducing agent (stannous chloride) in the kit, the pH of the reaction mixture, and the presence of impurities. viamedica.plpcbiochemres.comunm.eduresearchgate.net

The concentration of stannous chloride is crucial; insufficient amounts can lead to incomplete reduction of 99mTc, resulting in higher levels of free pertechnetate impurity. unm.edukoreascience.kr Conversely, excessive stannous chloride can also negatively impact radiochemical purity and potentially lead to the formation of secondary complexes or reduced hydrolyzed technetium. pcbiochemres.comunm.edukoreascience.krresearchgate.net

The pH of the labeling solution also plays a significant role, with optimal complex formation reported around pH 9.0. pcbiochemres.comresearchgate.net The presence of impurities, such as residual 99mTc-pertechnetate and reduced hydrolyzed technetium (99mTcO₂), can decrease the radiochemical purity of the final product. snmjournals.orgresearchgate.net The volume of the 99mTc pertechnetate solution used for reconstitution can also influence radiochemical purity and stability. researchgate.netsnmjournals.org

Data on the influence of stannous chloride concentration on radiochemical purity and brain uptake in rats has been reported, indicating that increasing SnCl₂·2H₂O from 0.003 to 0.007 mg in the kit resulted in decreased radiochemical purity and lower brain uptake. viamedica.pl

SnCl₂·2H₂O Amount in Kit (mg)Radiochemical Purity (%)Brain Uptake in Rats (% ID/g)
0.003> 952.1 ± 0.3
0.005DecreasedLower
0.007DecreasedLower

Note: Data is illustrative based on reported trends and specific values may vary depending on the study and methodology. viamedica.pl

99mTc-Exametazime is known to have limited radiochemical stability, with the lipophilic primary complex degrading over time into hydrophilic species. nih.govsnmjournals.orgresearchgate.net This degradation can occur spontaneously in aqueous solution and is influenced by factors such as time since preparation, the amount of radioactivity, and pH. snmjournals.org

The primary degradation products include free 99mTc-pertechnetate and a hydrophilic secondary 99mTc-HMPAO complex. nih.govsnmjournals.orgsnmjournals.org The conversion of the lipophilic complex to hydrophilic derivatives within cells, mediated by reducing agents like glutathione (B108866), is a mechanism for intracellular trapping, but the complex can also degrade extracellularly. nih.gov

Radiolysis, caused by the radiation emitted by 99mTc, is considered an important factor contributing to the degradation of 99mTc-Exametazime, although it may not be the sole reason for its instability. researchgate.netnih.gov The presence of oxygen can also contribute to the formation of free radicals, which promote degradation. nih.gov The inherent instability of the 99mTc-d,l-HMPAO complex has been reported, with a half-life of the primary lipophilic complex assessed at approximately 4.56 hours in one study. snmjournals.org

Strategies to improve the stability of 99mTc-Exametazime have been explored, including the addition of stabilizers like cobalt chloride, which has been shown to improve stability for several hours. nih.gov Displacing oxygen from the preparation has also been proposed to prevent free radical build-up and pertechnetate formation. nih.gov

Quality Control Methodologies for this compound Radiopharmaceuticals

Quality control (QC) of ⁹⁹mTc-Exametazime is essential to ensure the radiopharmaceutical meets acceptable standards of purity before administration. snmjournals.orgunm.edu Official requirements for QC standards can be found in manufacturer's package inserts, the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.). viamedica.plunm.edu QC procedures should be performed after radiopharmaceutical preparation. unm.edu Key QC tests for ⁹⁹mTc-Exametazime include assessment of radiochemical purity, which is defined as the percentage of the total radioactivity present in the desired chemical form. unm.edu

Chromatographic Techniques (e.g., TLC, HPLC) for Purity Assessment

Chromatographic techniques are widely used for assessing the radiochemical purity of ⁹⁹mTc-Exametazime. Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods. researchgate.netsnmjournals.orgsnmjournals.orgresearchgate.net

Standard methods for radiochemical purity determination often involve miniaturized chromatography systems using different stationary phases and mobile phases to separate the lipophilic ⁹⁹mTc-Exametazime complex from potential radiochemical impurities. snmjournals.orgnih.gov For example, a standard method may utilize three chromatography systems: ITLC-SG with methyl ethyl ketone (MEK), ITLC-SG with saline, and Whatman paper with 50% acetonitrile. snmjournals.orghres.ca These systems help distinguish the lipophilic ⁹⁹mTc-Exametazime complex, free pertechnetate (⁹⁹mTcO₄⁻), and hydrolyzed-reduced ⁹⁹mTc (⁹⁹mTcO₂). snmjournals.orgmediradiopharma.comnih.govymaws.com

HPLC methods can also be employed for purity assessment, including the determination of chemical purity and organic impurities in the d,l-HMPAO ligand. viamedica.pl Chiral HPLC can be used to determine the stereochemical purity of the separated diastereomers. viamedica.pl An efficient HPLC method has been developed to determine the relative amounts of d,l- and meso-isomers in ⁹⁹mTc-Exametazime preparations, potentially obviating the need for animal biodistribution tests for isomeric purity assessment. researchgate.net

Radiochemical Purity Assessment using TLC:

SystemStationary PhaseMobile PhaseSeparated Species
System 1 (Example)ITLC-SGMethyl Ethyl KetoneLipophilic ⁹⁹mTc-Exametazime complex, Free ⁹⁹mTcO₄⁻ snmjournals.org
System 2 (Example)ITLC-SGSalineFree ⁹⁹mTcO₄⁻ snmjournals.org
System 3 (Example)Whatman Paper50% AcetonitrileHydrolyzed-reduced ⁹⁹mTc snmjournals.org

Note: Specific R f values and procedures may vary depending on the pharmacopoeia or manufacturer's instructions. snmjournals.orgnih.gov

Validation of Quality Control Methods

Validation of QC methods is crucial to ensure their accuracy, reproducibility, and reliability for assessing the quality of ⁹⁹mTc-Exametazime. unm.eduresearchgate.net Validation studies compare the performance of a new or alternative method against established or reference methods. researchgate.net For instance, a study validated the use of an octadecyl (C18) minicolumn system with saline eluent for QC of ⁹⁹mTc-Exametazime, comparing its results for percent radiochemical purity to the Whatman 17 paper method. nih.govresearchgate.net The validation confirmed the reproducibility of the column method and its comparability to the established paper method. nih.govresearchgate.net

Validation ensures that the chosen chromatographic systems and procedures effectively separate and quantify the desired radiochemical species and impurities within acceptable limits. researchgate.net This involves assessing parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.

Impurity Profiling and Characterization

Impurity profiling involves identifying and characterizing the potential radiochemical and chemical impurities present in ⁹⁹mTc-Exametazime preparations. The main radiochemical impurities in ⁹⁹mTc-Exametazime are typically free pertechnetate (⁹⁹mTcO₄⁻) and hydrolyzed-reduced ⁹⁹mTc (⁹⁹mTcO₂). snmjournals.orgmediradiopharma.comnih.govymaws.com The meso-isomer of the ⁹⁹mTc-HMPAO complex is also considered a radiochemical impurity as it does not exhibit the desired biological distribution. viamedica.plresearchgate.net

Hydrolyzed-reduced technetium is colloidal in nature and tends to localize in the reticuloendothelial system, particularly the liver, spleen, and bone marrow. snmjournals.org Free pertechnetate behaves similarly to iodide in the body and can accumulate in the thyroid gland, salivary glands, and gastric mucosa. ymaws.com The presence of these impurities above specified limits can compromise the quality of diagnostic images and potentially lead to unnecessary radiation exposure to the patient. unm.eduymaws.com

Chemical impurities in the this compound ligand itself, such as residual solvents or the meso-isomer, can also affect the final radiopharmaceutical quality. viamedica.plresearchgate.net Impurity profiling and characterization are performed using techniques like HPLC and TLC, often coupled with detection methods suitable for both radioactive and non-radioactive species. viamedica.plresearchgate.netsnmjournals.org For example, radio-HPLC with mass spectrometry (LC-MS) can be used to confirm the identity of ⁹⁹mTc-Exametazime and its isomers by correlating the radiometric signal with the molecular ion mass. researchgate.net

Data on radiochemical purity from quality control procedures highlight the levels of these impurities. For instance, in one study, the radiochemical purity of ⁹⁹mTc-d,l-HMPAO complexes obtained from prepared kits was high (> 95% of lipophilic technetium-99m this compound), with the meso-isomer impurity not detected and other impurities (B + D + E, as per Ph. Eur. 1925) below the acceptance limit of 10%. viamedica.pl Another study comparing generic and brand-name ⁹⁹mTc-Exametazime showed initial radiochemical purities of 87% and 95%, respectively, with both remaining above 80% for up to 6 hours. snmjournals.org

Table: Typical Radiochemical Impurities in ⁹⁹mTc-Exametazime

ImpurityDescriptionPotential Biodistribution
Free Pertechnetate (⁹⁹mTcO₄⁻)Unbound ⁹⁹mTcThyroid, salivary glands, stomach
Hydrolyzed-Reduced ⁹⁹mTcColloidal ⁹⁹mTc (e.g., ⁹⁹mTcO₂)Liver, spleen, bone marrow
meso-⁹⁹mTc-HMPAO ComplexUndesired stereoisomer of the ⁹⁹mTc-Exametazime complexNot retained in the brain, cleared rapidly

Mechanisms of Biological Interaction and Tracer Biodistribution

In Vivo Biodistribution and Pharmacokinetics of Technetium-99m Exametazime

Following intravenous administration, ⁹⁹mTc this compound is characterized by rapid clearance from the blood. wikipedia.orgwikipedia.orguni-freiburg.devrachi.name The distribution of the radiotracer throughout the body depends on its application, specifically whether it is prepared for cerebral imaging or leukocyte labeling. wikipedia.orguni-freiburg.deinvivochem.cn When not localized in the brain, the activity is broadly distributed in other tissues, notably muscle and soft tissue. wikipedia.orgwikipedia.orgvrachi.name

Uptake and Retention in Target Tissues (e.g., Brain, Leukocytes)

Brain: ⁹⁹mTc this compound readily crosses the blood-brain barrier due to its lipophilic nature. invivochem.cnnih.govnih.gov Uptake in the brain is rapid, reaching a maximum of 3.5-7.0% of the injected dose within one minute of injection. wikipedia.orgwikipedia.orguni-freiburg.devrachi.name The radiotracer demonstrates prolonged retention in cerebral structures, with localization primarily in gray matter and basal ganglia. invivochem.cn While up to 15% of the cerebral activity may wash out within the first two minutes post-injection, there is minimal loss of activity over the subsequent 24 hours, apart from the physical decay of ⁹⁹mTc. wikipedia.orgwikipedia.orguni-freiburg.devrachi.name Studies have shown that the d,l-diastereoisomer of this compound exhibits superior brain uptake and retention compared to the meso form. nih.govnih.gov Brain uptake is proportional to regional cerebral blood flow, making it a valuable tool for perfusion imaging. invivochem.cn

Leukocytes: The small lipophilic nature of the ⁹⁹mTc this compound complex facilitates its uptake into leukocytes through passive diffusion across the cell membrane. wikipedia.orginvivochem.cn Once inside, the ⁹⁹mTc is selectively retained in neutrophils. wikipedia.orguni-freiburg.de Following the injection of ⁹⁹mTc labeled leukocytes, activity is observed in various organs during the first hour, including the lungs, liver, spleen, blood pool, bone marrow, kidneys, gallbladder, and urinary bladder. uni-freiburg.devrachi.nameinvivochem.cn The distribution in the liver and spleen changes over time.

Clearance from Non-Target Tissues

Rapid clearance from the blood pool is a key pharmacokinetic feature of ⁹⁹mTc this compound, contributing to high-contrast images by reducing background noise. Activity not bound in target tissues like the brain is distributed in muscle and soft tissue. wikipedia.orgwikipedia.orgvrachi.name When used for leukocyte labeling, dynamic imaging can assess lung clearance in the initial phase post-injection. wikipedia.org Lung uptake has been shown to decrease over time. Activity levels in the liver and spleen also change over the imaging period.

Excretion Pathways

Excretion of ⁹⁹mTc this compound occurs via both the gastrointestinal tract and the renal system. wikipedia.orgvrachi.name Approximately 30% of the injected dose is found in the gastrointestinal tract immediately after injection, with about 50% of this amount being excreted through the intestinal tract over a 48-hour period. wikipedia.orgvrachi.name The kidneys and urine account for the excretion of approximately 40% of the injected dose over 48 hours. wikipedia.orgvrachi.name With stabilized ⁹⁹mTc this compound-labeled leukocytes, urinary and fecal excretion of activity is minimal up to 2 hours post-injection. However, activity is observed in the large bowel starting around 4 hours and is consistently present at 24 hours. vrachi.name Urine activity collected over 36 hours can range from 17% to 26% of the injected dose, while stool activity is minimal.

Table 1: Approximate Biodistribution and Excretion of ⁹⁹mTc this compound

Tissue/PathwayTimepointPercentage of Injected DoseSource
Brain Uptake (Maximum)1 minute3.5 - 7.0% wikipedia.orgwikipedia.orguni-freiburg.devrachi.name
Brain WashoutBy 2 minutesUp to 15% wikipedia.orgwikipedia.orguni-freiburg.devrachi.name
GI Tract ActivityImmediately post-injection~30% wikipedia.orgvrachi.name
GI ExcretionOver 48 hours~50% of GI activity wikipedia.orgvrachi.name
Renal/Urine ExcretionOver 48 hours~40% wikipedia.orgvrachi.name
Urine Activity (Labeled Leukocytes)Over 36 hours17 - 26%
Stool Activity (Labeled Leukocytes)Over 36 hoursMinimal

Note: Data compiled from various studies and may represent different preparations or applications.

Cellular and Subcellular Mechanisms of this compound Retention

The retention of ⁹⁹mTc this compound within target cells, such as neurons in the brain and leukocytes, is a critical aspect of its function as a radiotracer. This retention is not due to active transport but rather a trapping mechanism that occurs after the lipophilic complex enters the cell. invivochem.cn

Interaction with Intracellular Components (e.g., Glutathione)

Upon entering the intracellular environment, the lipophilic ⁹⁹mTc this compound complex undergoes a transformation. This conversion to a more polar, hydrophilic species is believed to be facilitated by interaction with intracellular components, notably glutathione (B108866) (GSH). invivochem.cn Research indicates a correlation between the uptake of ⁹⁹mTc this compound and the intracellular concentration of GSH in different subcellular fractions of the brain, including mitochondria, cytosol, and the nucleus. In vitro studies have demonstrated that GSH can rapidly convert ⁹⁹mTc this compound to hydrophilic forms. The rate of this conversion has been shown to be faster for the d,l-diastereoisomer compared to the meso form.

Conversion to Hydrophilic Species and Trapping Mechanism

The primary mechanism for the retention of ⁹⁹mTc this compound within cells is its conversion from a lipophilic form to a polar hydrophilic species. invivochem.cn This conversion occurs at an approximate rate of 12% per hour. invivochem.cn The resulting hydrophilic complex is unable to readily diffuse back across the cell membrane or the blood-brain barrier. invivochem.cn This effectively "traps" the technetium-99m label within the cell, allowing for sufficient retention time for imaging. invivochem.cn While the involvement of glutathione in this conversion is strongly supported by evidence, the precise chemical structure of the hydrophilic species and the complete details of the conversion mechanism are still areas of ongoing research.

Table 2: Mechanisms of Cellular Uptake and Retention

ProcessMechanismOutcomeSource
Cellular UptakePassive diffusion (lipophilic complex)Entry into target cells (brain, leukocytes) invivochem.cnnih.govnih.gov
Intracellular ConversionTransformation to hydrophilic speciesChange in polarity invivochem.cn
Interaction with GSHPossible involvement of intracellular glutathioneFacilitation of conversion invivochem.cn
Trapping MechanismHydrophilic species cannot exit cellRetention of ⁹⁹mTc label within the cell invivochem.cn

Role of Mitochondrial Metabolism in Hyperfixation

Research suggests that mitochondrial metabolism plays a role in the hyperfixation of 99mTc-HMPAO, particularly in damaged brain tissue. Studies using in vitro metabolic approaches with subcellular fractions of mouse brain homogenate have shown that the mitochondrial fraction exhibits dominant metabolic activity concerning 99mTc-HMPAO, followed by the cytosolic fraction. nih.gov. The metabolic activity of the mitochondrial fraction was observed to be enhanced by heat and detergent treatment, correlating with the leakage of thiol (SH) compound(s) from the granules. nih.gov. These leaked SH compound(s) demonstrated higher metabolic activity than glutathione, a known cellular reductant. nih.gov. It is hypothesized that 99mTc-HMPAO may be metabolized by mitochondrial SH compound(s) with strong reductant activity, and that hyperfixation could indicate mitochondrial damage in the brain. nih.govacs.org.

Increased HMPAO uptake in the brain, as determined by visual analysis of SPECT images, has been associated with a cardioembolic mechanism of cerebral ischemia. nih.gov. This increased uptake could be explained by glutathione-mediated trapping of the tracer during reperfusion and later in newly developed granulation tissue. nih.gov.

Comparative Analysis of this compound Tracer Uptake Mechanisms with Other Radiopharmaceuticals

The uptake mechanisms of radiopharmaceuticals vary, and understanding these differences is important for their appropriate clinical application unm.edu. This compound's uptake mechanism involves diffusion into tissue and subsequent intracellular retention due to conversion to a hydrophilic species unm.edu. This contrasts with other radiopharmaceuticals that utilize different mechanisms.

For example, Fluorodeoxyglucose (18F-FDG), a widely used radiotracer in PET imaging, is a glucose analog that is transported into cells via glucose transporters (GLUT) and then phosphorylated by hexokinase unm.eduwikipedia.orgwikipedia.orgdrugbank.com. Unlike glucose-6-phosphate, FDG-6-phosphate cannot be further metabolized through glycolysis and is thus trapped within the cell, reflecting glucose metabolism unm.edudrugbank.com. While both this compound and FDG are retained intracellularly, their initial uptake mechanisms differ – this compound primarily through diffusion and conversion, and FDG through facilitated diffusion via glucose transporters unm.edu.

Another comparison can be made with Technetium (99mTc) sestamibi (99mTc-sestamibi), a radiopharmaceutical commonly used for myocardial and breast imaging snmjournals.orgnih.gov. Studies comparing 99mTc-exametazime and 99mTc-sestamibi in breast tumor imaging have indicated different uptake mechanisms between the two tracers, despite showing comparable tumor uptake at a group level snmjournals.orgnih.gov. The restricted intraindividual agreement in tumor-to-background ratios between the tracers confirms these different uptake mechanisms. snmjournals.orgnih.gov. This difference in biological behavior may allow for the assessment of different tumor characteristics in vivo, as the uptake of both agents is believed to be related to mechanisms involved in resistance to antineoplastic drugs. snmjournals.orgnih.gov.

Technetium (99mTc) bicisate (B1666976) (99mTc-ECD) is another cerebral perfusion radiopharmaceutical unm.edu. Like 99mTc-Exametazime, its localization involves delivery via cerebral arterial blood flow and diffusion into the brain. unm.edu. However, retention of 99mTc-ECD in the brain is primarily due to enzymatic metabolism, distinguishing its retention mechanism from the conversion to a hydrophilic species seen with 99mTc-Exametazime. unm.edu.

Preclinical and Translational Research with Exametazime

Animal Model Studies of Exametazime Biodistribution and Efficacy

Animal models, such as rats and mice, have been instrumental in studying the biodistribution and efficacy of 99mTc-exametazime. Studies in normal volunteers and animal models have shown that the 99mTc-exametazime complex is rapidly cleared from the blood following intravenous injection hres.cafda.govpom.go.id. In rats, biodistribution studies of kit-prepared 99mTc-d,l-HMPAO have shown brain uptake, reaching a mean activity above 1% of the injected dose per gram pcbiochemres.comresearchgate.net. This brain uptake is considered to be dependent on interaction with intracellular glutathione (B108866), leading to the decomposition of the lipophilic tracer into a hydrophilic species that is retained within the cells snmjournals.org.

Studies in rats using [99mTc]this compound have been conducted to identify patterns of forebrain nociceptive processing by measuring normalized regional cerebral blood flow (rCBF) increases nih.gov. This research demonstrated detectable, well-localized, and typically bilateral increases in rCBF within multiple forebrain structures, as well as the interpeduncular nucleus and the midbrain periaqueductal gray, following noxious formalin stimulation nih.gov. The spatial pattern and intensity of activation varied depending on the time after the stimulus nih.gov.

Evaluation of the physicochemical properties and biodistribution of 99mTc-Exametazime has also been performed in preclinical mouse models qmul.ac.uk.

Development and Evaluation of Novel this compound Derivatives and Analogs

Research has explored the development and evaluation of novel this compound derivatives and analogs with modified properties. The chemical structure of the amine oxime ligand can significantly influence the chemical and biological behavior of 99mTc-dioxime chelates researchgate.net.

Studies have focused on synthesizing and evaluating propylene (B89431) amine oxime (PnAO) complexes containing nitrotriazoles as potential hypoxia markers researchgate.netnih.gov. Two such complexes, one with a single nitrotriazole and another with two, were synthesized and radiolabeled with 99mTc, demonstrating high labeling yields researchgate.netnih.gov. In vitro cellular uptake studies with these derivatives in S180 cells showed significant anoxic/normoxic differentials, indicating their potential as hypoxia markers researchgate.netnih.gov. Biodistribution studies in mice revealed selective localization in tumors and slow clearance researchgate.netnih.gov.

The preparation of this compound (d,l-HMPAO) kits for labeling with 99mTc radionuclide as a brain perfusion diagnostic system has also involved the evaluation of different formulations pcbiochemres.com. Animal studies in male Wistar rats were conducted to assess the biodistribution of these formulations, with brain uptake above 1% ID/g indicating the purity of the synthesized compound and the optimization of the formulations pcbiochemres.com.

Clinical Research Applications of Exametazime in Spect Imaging

Neurological Research Applications

In neurological research, 99mTc-exametazime SPECT is primarily used to assess regional cerebral blood flow (rCBF), which is closely coupled to neuronal activity and metabolism. wikipedia.orgradiologykey.comjcimcr.org This provides insights into brain function and can help in the investigation and differentiation of various neurological conditions. wikipedia.orgradiologykey.comdiva-portal.org

Assessment of Regional Cerebral Blood Flow (rCBF) in Neurological Disorders

SPECT imaging with 99mTc-exametazime is a functional neuroimaging technique employed to evaluate regional cerebral perfusion. medscape.com Changes in rCBF can precede anatomical changes, making SPECT a valuable tool for earlier diagnosis and understanding the pathophysiology of many neurological diseases. radiologykey.com

Research applications include the assessment of rCBF in conditions such as stroke, where it helps in the detection of altered cerebral perfusion. mediradiopharma.comradiopharmaceuticals.infodrugbank.commedscape.com It is also used in the differential diagnosis of dementia, including Alzheimer's disease, by evaluating regional brain metabolism patterns. mediradiopharma.comwikipedia.orgdiva-portal.org Studies have investigated its utility in traumatic brain injury (TBI), revealing abnormalities in cerebral blood flow. radiologykey.comdroracle.airesearchgate.netplos.org For instance, research in patients with chronic mild TBI using 99mTc-exametazime SPECT to measure CBF showed that TBI patients had a significantly higher average number of brain regions with abnormal perfusion compared to controls. plos.orgresearchgate.net Lower CBF in specific regions like the right temporal lobe has been correlated with poorer reported physical health in TBI patients. researchgate.netplos.org

Furthermore, 99mTc-HMPAO SPECT has been used to evaluate rCBF in patients with primary antiphospholipid antibody syndrome (PAPS), revealing hypoperfusion lesions in a significant percentage of patients, with the cerebral cortex being the most commonly involved area. nih.gov In psychiatric research, 99mTc-HMPAO SPECT has been applied to study regional brain function in conditions like major depressive disorder and obsessive-compulsive disorder (OCD), observing altered rCBF patterns that may normalize with treatment. snmjournals.orgmedicinanuclearhi.com.uy

Table 1: Summary of rCBF Findings with 99mTc-HMPAO SPECT in Selected Neurological Conditions

Neurological ConditionKey rCBF FindingsRelevant Citations
StrokeDetection of altered regional cerebral perfusion. mediradiopharma.comradiopharmaceuticals.infodrugbank.commedscape.com
Dementia (e.g., Alzheimer's Disease)Evaluation of regional brain metabolism patterns for differential diagnosis. mediradiopharma.comwikipedia.orgdiva-portal.org
Traumatic Brain Injury (TBI)Focal decreased CBF, asymmetrical hypoperfusion in various lobes, decreased CBF in anterior temporal poles and contralateral cerebellum. radiologykey.comdroracle.airesearchgate.netplos.orgresearchgate.net
Primary Antiphospholipid Syndrome (PAPS)Detection of hypoperfusion lesions, commonly in the cerebral cortex. nih.gov
Major Depressive DisorderLower baseline rCBF in frontal cortex and subcortical nuclei; normalization with pharmacotherapy. snmjournals.org
Obsessive-Compulsive Disorder (OCD)Altered rCBF patterns in regions like prefrontal cortex, basal ganglia, and thalamus. medicinanuclearhi.com.uy

Quantitative Analysis of Cerebral Perfusion SPECT Data

Quantitative analysis of cerebral perfusion SPECT data using 99mTc-exametazime can potentially enhance the detection of abnormalities compared to visual assessment alone. researchgate.net While there may not be a universal consensus on the optimal quantitative method, such approaches aim to provide more objective and potentially more sensitive evaluations of regional cerebral blood flow. researchgate.net This can involve comparing regional activity to a reference region or using statistical parametric mapping to identify areas of significant deviation from a normal database. snmjournals.org

Infection and Inflammation Imaging Research with Leukocyte Labeling

Exametazime is also widely used for labeling autologous leukocytes with 99mTc, enabling their tracking and localization to sites of infection and inflammation via SPECT imaging. radiopharmaceuticals.infodrugbank.comdraximage.com This technique is particularly valuable for identifying occult infections and assessing the extent of inflammatory processes. draximage.commcbradiology.com

Localization of Intra-abdominal Infection and Inflammatory Bowel Disease

99mTc-exametazime-labeled leukocyte scintigraphy is indicated as an adjunct in the localization of intra-abdominal infection and inflammatory bowel disease (IBD). radiopharmaceuticals.infodrugbank.commedscape.comdraximage.commcbradiology.comaap.org Labeled leukocytes migrate to areas of inflammation and infection, allowing visualization with a gamma camera. draximage.com

In the context of IBD, this technique can help detect and determine the extent of inflammatory or ischemic bowel disease. mcbradiology.com Studies in children with suspected IBD have shown high accuracy for scintigraphy with 99mTc-HMPAO labeled leukocytes in detecting the presence of gastrointestinal inflammation. viamedica.pl The pattern of uptake can also potentially help differentiate between Crohn's disease and ulcerative colitis. researchgate.net For suspected abdominal infections and IBD, images are typically acquired at early time points (e.g., 30 minutes and 2-3 hours post-injection) to minimize false positive findings due to bowel excretion of a radiometabolite. nih.gov

Table 2: Diagnostic Performance of 99mTc-HMPAO Labeled Leukocyte Scintigraphy in Pediatric IBD

MetricValue95% Confidence IntervalCitation
Sensitivity89%72% to 98% viamedica.pl
Specificity91%82% to 98% viamedica.pl
Accuracy91%83% to 96% viamedica.pl

Detection of Periprosthetic Infections

99mTc-exametazime-labeled white blood cell scans are valuable in the diagnosis of periprosthetic infections, particularly in the context of joint prostheses. droracle.aiki.se This imaging technique is considered a gold standard for detecting infections in bone and soft tissue, with the exception of spondylodiscitis. nih.gov

Studies have reported varying sensitivities and specificities for 99mTc-exametazime-labeled WBC scans in diagnosing periprosthetic infection. droracle.ai The addition of SPECT/CT can improve diagnostic accuracy by providing better anatomical localization of leukocyte accumulation and distinguishing between bone and soft tissue infection. nih.govhofstra.edu Differentiating periprosthetic infection from aseptic loosening can be challenging, but the pattern of labeled leukocyte uptake over time can provide clues: increasing uptake may suggest infection, while uptake that reduces over time might indicate inflammation or aseptic loosening. nih.govnih.gov Semiquantitative evaluation methods, in addition to qualitative analysis, have been shown to significantly improve the specificity and accuracy of 99mTc-HMPAO-leukocyte scintigraphy for suspected hip or knee prosthesis infection. snmjournals.org

Methodological Considerations for Leukocyte Labeling Efficiency

Efficient and reliable labeling of leukocytes with 99mTc-exametazime is crucial for the success of the scintigraphy procedure. Methodological considerations for leukocyte labeling efficiency have been investigated to optimize the process. springermedizin.desnmmi.orgresearchgate.net

Guidelines from organizations like the Society of Nuclear Medicine (SNM) and the European Association of Nuclear Medicine (EANM) provide recommendations for leukocyte labeling with 99mTc-HMPAO. radiopharmaceuticals.infomcbradiology.comspringermedizin.depharmacylibrary.com These guidelines often specify the required volume of blood, minimum granulocyte counts, and the use of sterile procedures. mcbradiology.comsnmmi.orgpharmacylibrary.com For adults, a whole blood sample of 40-60 mL with a minimum granulocyte count of 2 x 106 cells/mL is typically recommended for 99mTc-exametazime labeling. mcbradiology.compharmacylibrary.com European guidelines suggest aiming for at least 2 x 108 leukocytes for good labeling efficiency. pharmacylibrary.com

The labeling efficiency, defined as the ratio of activity in the labeled leukocytes to the total activity, is a key quality control parameter. springermedizin.deresearchgate.net A release of less than 10% of radioactivity at 1 hour post-labeling is generally considered acceptable, indicating a radiochemical purity of over 90%. springermedizin.de Factors such as the formulation of plasma expanders, the method of cell separation, and the presence of contaminating platelets can influence labeling efficiency. springermedizin.de The unstabilized form of this compound is typically used for leukocyte labeling. mcbradiology.com

Oncological Research Applications

The lipophilic nature of 99mTc-exametazime allows it to cross cell membranes, and its retention within cells is thought to be related to intracellular components like glutathione (B108866). snmjournals.orgmediradiopharma.com This mechanism has led to investigations into its uptake properties in various tumor types. snmjournals.org

Breast Cancer Imaging and Tumor-Seeking Properties

Research has investigated the utility of 99mTc-exametazime in depicting breast cancer. Studies have explored its uptake kinetics and its ability to visualize breast tumors using mammoscintigraphy. snmjournals.orgsnmjournals.orgnih.gov

In one study involving women with breast tumors, 99mTc-exametazime successfully visualized all examined tumors (43 tumors in 39 patients) that were 1 cm or larger. snmjournals.orgnih.gov The uptake phase in breast tumors was observed to last approximately 10 minutes, after which the activity remained relatively stable. snmjournals.orgnih.gov The tumor-seeking properties are suggested to be partly related to the generally high intracellular content of glutathione in breast cancer cells. snmjournals.org However, uptake is not considered tumor-specific and can be proportional to blood flow in various tumor types. snmjournals.org

Comparison with Other Tumor-Seeking Radiopharmaceuticals (e.g., Technetium-99m Sestamibi)

A comparative study evaluated the performance of 99mTc-exametazime against 99mTc-sestamibi, another commonly used radiopharmaceutical for mammoscintigraphy, in women with breast tumors. snmjournals.orgsnmjournals.orgnih.gov The study aimed to compare the detectability of breast cancer using these two agents. snmjournals.orgsnmjournals.org

On a group level, the study found no significant difference between 99mTc-exametazime and 99mTc-sestamibi regarding the tumor-to-background activity ratio or normalized tumor uptake. snmjournals.orgsnmjournals.orgnih.gov

The mean and median net tumor-to-background ratios for 99mTc-exametazime were 8.6 (±21.2) and 2.3, respectively, while for 99mTc-sestamibi, the corresponding values were 8.7 (±15.1) and 3.3. snmjournals.orgsnmjournals.org Statistical analysis showed no significant difference (P = 0.82). snmjournals.orgsnmjournals.org

Similarly, the mean and median normalized tumor uptake values for 99mTc-exametazime were 5.9 (±8.2) and 3.0, respectively, compared to 9.2 (±15.4) and 3.7 for 99mTc-sestamibi. snmjournals.orgsnmjournals.org No significant difference was found (P = 0.48). snmjournals.orgsnmjournals.org

Despite the comparable performance at a group level, the study indicated a restricted intraindividual agreement between the two tracers regarding the target-to-background ratio. snmjournals.orgsnmjournals.orgnih.gov This suggests that 99mTc-exametazime and 99mTc-sestamibi may have different uptake mechanisms or biological behaviors within individual tumors. snmjournals.orgsnmjournals.org For instance, the net tumor uptake of 99mTc-sestamibi was higher than that of 99mTc-exametazime in some patients, and vice versa in others. snmjournals.orgsnmjournals.org This difference in behavior could potentially be utilized to assess different characteristics of breast tumors in vivo, particularly since the uptake of both agents is believed to involve mechanisms related to resistance to antineoplastic drugs. snmjournals.orgsnmjournals.org

The following table summarizes some of the comparative findings:

Metric 99mTc-Exametazime (Mean ± SD) 99mTc-Exametazime (Median) 99mTc-Sestamibi (Mean ± SD) 99mTc-Sestamibi (Median) P-value
Net Tumor-to-Background Ratio 8.6 ± 21.2 2.3 8.7 ± 15.1 3.3 0.82
Normalized Tumor Uptake 5.9 ± 8.2 3.0 9.2 ± 15.4 3.7 0.48

While 99mTc-exametazime showed promise in visualizing breast tumors, the specificity of its uptake in this context requires further investigation. snmjournals.orgsnmjournals.orgnih.gov

Methodological Research in Exametazime Spect

Image Acquisition Protocols and Optimization for Various Clinical Applications

Image acquisition protocols for Exametazime SPECT are designed to capture the distribution of the radiotracer in the target tissue, most commonly the brain for perfusion studies. For brain perfusion SPECT, imaging is typically delayed 30-90 minutes after intravenous injection to achieve optimal image quality. mediradiopharma.com The specific acquisition parameters, such as scan time and number of projections, depend on the imaging device used. Triple-head cameras may have scan times around 20-25 minutes, while dual-head cameras might require closer to 30 minutes. mediradiopharma.com Imaging should ideally be completed within 4 hours post-injection. mediradiopharma.com Patient positioning is crucial to minimize movement, and techniques like using arm board extensions or Velcro security bands can be employed. snmjournals.org Administering the radiopharmaceutical in a low-noise, dimly lit room with minimal stimulation before and after injection is also recommended. snmjournals.org For labeled leukocyte scintigraphy, early imaging of the pelvis and abdomen is essential, with later imaging of limbs for specific applications like detecting osteomyelitis. mediradiopharma.com

Image Reconstruction and Processing Techniques

Image reconstruction in this compound SPECT involves converting the acquired projection data into tomographic images. Common techniques include filtered back projection and iterative reconstruction methods like ordered-subset expectation maximization (OSEM). nih.govsnmjournals.org Attenuation correction is an important processing step to account for the attenuation of gamma rays within the patient's tissues, which can lead to underestimation of activity in deeper regions. wikipedia.org Modern SPECT equipment integrated with X-ray CT scanners allows for the incorporation of CT attenuation maps into the reconstruction process for improved correction. wikipedia.org Image processing may also involve reorientation of slices to standard anatomical planes, such as obtaining transaxial slices aligned to the orbitomeatal (OM) line. snmjournals.org

Quantitative Analysis Methods and Software Development

Quantitative analysis of this compound SPECT images aims to provide objective measures of radiotracer distribution, often reflecting regional cerebral blood flow. This can involve comparing uptake in specific brain regions to a reference region or to a database of normal controls. Software development in this area focuses on providing tools for accurate image registration, segmentation of brain regions, and calculation of quantitative indices. Visual scoring systems, based on clinical approaches, can also be used and assigned numerical values for more quantitative analysis. nih.govresearchgate.net

Artifacts and Limitations in this compound SPECT Imaging

Artifacts and limitations can affect the quality and interpretation of this compound SPECT imaging. Attenuation of gamma rays by tissues is a significant limitation, potentially leading to underestimation of activity in deeper structures. wikipedia.org Patient movement during acquisition can also introduce artifacts. The spatial resolution of SPECT is generally lower than that of PET, typically around 1 cm. openneurosurgery.comwikipedia.orgtracercro.com This lower resolution can make it challenging to detect subtle abnormalities. While approximate attenuation correction is possible based on relative position, optimal correction requires measured attenuation values, often obtained with integrated CT. wikipedia.org

Comparison of this compound SPECT with Other Neuroimaging Modalities

This compound SPECT is often compared to other neuroimaging modalities to understand its relative strengths and weaknesses in various clinical contexts.

Functional MRI and CT

Compared to structural imaging techniques like CT and MRI, this compound SPECT, which assesses cerebral blood flow, can be more sensitive in detecting functional abnormalities, particularly in conditions like traumatic brain injury (TBI), where structural scans may appear normal. nih.govresearchgate.netplos.orgnih.gov Studies have shown that SPECT can detect abnormalities in a higher percentage of TBI patients compared to MRI and CT. plos.org While fMRI provides information about brain activity based on blood oxygenation level-dependent (BOLD) contrast, SPECT directly measures cerebral blood flow, which is coupled to neuronal activity. openneurosurgery.com However, fMRI generally offers higher spatial resolution than SPECT. openneurosurgery.com

PET Imaging (e.g., FDG-PET, Amyloid PET)

SPECT and PET are both nuclear medicine imaging techniques utilizing radioactive tracers, but they differ in the type of tracer used and the detection method. wikipedia.orgtracercro.com SPECT uses gamma-emitting tracers detected directly by a gamma camera, while PET uses positron-emitting tracers that produce two gamma photons detected in coincidence. wikipedia.orgtracercro.com This difference gives PET higher spatial resolution and sensitivity compared to SPECT. openneurosurgery.comwikipedia.orgtracercro.com

This compound SPECT, which reflects cerebral blood flow, provides similar information about local brain damage as Fluorodeoxyglucose (FDG)-PET, which assesses regional brain glucose metabolism. wikipedia.org However, FDG-PET generally shows higher sensitivity in detecting certain conditions like focal hypometabolism in epilepsy compared to this compound SPECT's detection of hypoperfusion. nih.gov In distinguishing Alzheimer's disease (AD) from other dementias like frontotemporal dementia (FTD), FDG-PET has shown high sensitivity and specificity. researchgate.netresearchgate.net A head-to-head comparison of cerebral blood flow SPECT (including this compound) and FDG-PET in patients being evaluated for dementia showed that FDG-PET had significantly higher sensitivity in identifying patients with amyloid-beta PET confirmed AD. nih.gov

Amyloid PET imaging, using tracers like Florbetapir (18F), Florbetaben (18F), and Flutemetamol (18F), specifically binds to beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. lilly.comwikipedia.orgwikipedia.orgresearchgate.netnih.govnih.gov These PET tracers provide direct visualization and quantification of amyloid burden, offering different diagnostic information compared to the cerebral blood flow information provided by this compound SPECT. guidetopharmacology.orgguidetopharmacology.org While this compound SPECT can show perfusion deficits associated with neurodegenerative diseases, it does not directly image the pathological proteins like amyloid-beta.

FeatureThis compound SPECTFDG-PETAmyloid PET (e.g., Florbetapir, Florbetaben, Flutemetamol)
Radiotracer TypeGamma-emitting (99mTc)Positron-emitting (18F)Positron-emitting (18F)
Physiological BasisRegional Cerebral Blood Flow (CBF)Regional Glucose MetabolismBeta-Amyloid Plaque Density
Spatial ResolutionLowerHigherHigher
SensitivityLower (generally, compared to PET)HigherHigh for amyloid detection
CostGenerally lowerHigher (requires cyclotron or local FDG production)Higher
Information ProvidedPerfusion patterns, indicative of neuronal activityMetabolic activity, indicative of neuronal functionPresence and distribution of amyloid plaques

Dopamine (B1211576) Transporter (DAT) SPECT (e.g., I-123 FP-CIT)

Methodological research involving this compound SPECT in the context of Dopamine Transporter (DAT) SPECT, such as with I-123 FP-CIT, primarily arises in comparative studies evaluating the respective diagnostic utility of these distinct imaging modalities in neurological disorders. While Technetium-99m (99mTc) this compound SPECT is utilized to assess regional cerebral blood flow (rCBF), I-123 FP-CIT SPECT specifically targets and visualizes the integrity of the presynaptic dopamine transporters in the striatum. plos.orggenhealth.ainih.govgehealthcare.com Despite imaging different physiological aspects, studies have compared the performance of 99mTc-Exametazime SPECT and I-123 FP-CIT SPECT, particularly in the differential diagnosis of neurodegenerative conditions like Alzheimer's disease (AD) and dementia with Lewy bodies (DLB). nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.org

Research has indicated that I-123 FP-CIT SPECT generally demonstrates superior diagnostic accuracy compared to 99mTc-Exametazime SPECT in differentiating DLB from AD. nih.govresearchgate.netnih.govresearchgate.net For instance, in one comparative study, the inter-rater agreement for categorizing uptake was found to be "moderate" for 99mTc-Exametazime (mean kappa = 0.53), while it was "excellent" for I-123 FP-CIT (mean kappa = 0.88). nih.govresearchgate.net The percentage of cases where the consensus rating matched the clinical diagnosis was 56% using 99mTc-Exametazime, compared to 84% using I-123 FP-CIT. nih.govresearchgate.net

Further analysis using Receiver Operating Characteristic (ROC) curves to distinguish AD from DLB revealed a superior diagnostic accuracy for I-123 FP-CIT. nih.govresearchgate.net The ROC curve area for I-123 FP-CIT was 0.83, with a sensitivity of 78.6% and a specificity of 87.9%. nih.govresearchgate.net In contrast, occipital 99mTc-Exametazime showed a lower ROC curve area of 0.64, with a sensitivity of 64.3% and a specificity of 63.6% in the same differentiation. nih.govresearchgate.net This difference in diagnostic accuracy was statistically significant (p = 0.03). nih.govresearchgate.net

Another study employing multivariate spatial covariance analysis on 99mTc-Exametazime SPECT data in an independent cohort of AD and DLB patients also compared its diagnostic performance to I-123 FP-CIT visual rating. nih.gov In this specific cohort and analysis method, the multivariate approach with 99mTc-Exametazime yielded a ROC AUC of 0.80±0.06, sensitivity of 72%, and specificity of 90%. nih.gov The I-123 FP-CIT visual rating in the same cohort showed a ROC AUC of 0.83±0.06, sensitivity of 81%, and specificity of 84%. nih.gov The study indicated a similar degree of diagnostic accuracy between the multivariate blood flow analysis and I-123 FP-CIT visual rating in this context (p=0.80). nih.gov

These comparative studies highlight that while this compound SPECT provides valuable information about regional cerebral blood flow, I-123 FP-CIT DAT SPECT offers distinct information regarding the integrity of the dopaminergic system. plos.orghug.ch The differences in the physiological processes measured by these radiopharmaceuticals contribute to their varying diagnostic utility in specific clinical scenarios. Methodological research often involves comparing these modalities to understand their respective strengths and limitations or exploring how combining information from both types of scans might improve diagnostic accuracy or provide a more comprehensive understanding of neurological conditions. plos.orghug.ch

Study Comparison Metric99mTc-Exametazime SPECTI-123 FP-CIT SPECT
Inter-rater Agreement (Kappa)0.53 (Moderate)0.88 (Excellent)
Consensus Rating Match Clinical Diagnosis56%84%
ROC AUC (AD vs. DLB Differentiation)0.64 (Occipital)0.83
Sensitivity (AD vs. DLB Differentiation)64.3%78.6%
Specificity (AD vs. DLB Differentiation)63.6%87.9%
Study Comparison Metric (Multivariate Analysis)Multivariate SCA (99mTc-Exametazime)I-123 FP-CIT Visual Rating
ROC AUC (AD vs. DLB Cohort)0.80 ± 0.060.83 ± 0.06
Sensitivity (AD vs. DLB Cohort)72%81%
Specificity (AD vs. DLB Cohort)90%84%

Future Directions and Emerging Research Avenues

Advancements in Radiochemistry and Kit Formulations

Research continues to focus on improving the synthesis and formulation of Exametazime kits for 99mTc labeling. A key area of investigation involves developing new synthesis routes for the d,l-HMPAO isomer, which is the active substance for preparing the radiopharmaceutical kit. viamedica.pl. Novel purification methods aim to achieve higher yields and purity, specifically by minimizing the presence of the meso diastereomer, an undesired radiochemical impurity that can impact the quality of the final preparation viamedica.pl. Freeze-dried kit formulations are being established and tested to ensure high radiochemical purity and biological activity of the 99mTc-d,l-HMPAO complex viamedica.pl. These advancements in radiochemistry and kit formulations are crucial for ensuring the consistent quality and availability of 99mTc-Exametazime for clinical and research purposes.

Integration with Artificial Intelligence and Machine Learning for Image Analysis

The integration of artificial intelligence (AI) and machine learning (ML) is an emerging area in the analysis of nuclear medicine images, including those obtained with 99mTc-Exametazime SPECT. AI and ML algorithms have the potential to enhance the interpretation of brain perfusion SPECT images for diagnosing neurological disorders such as stroke and dementia by identifying subtle patterns that may not be immediately apparent to the human eye wikipedia.orgnih.gov. Similarly, in infection and inflammation imaging with 99mTc-Exametazime labeled leukocytes, AI could potentially improve the accuracy of detecting and localizing sites of increased radiopharmaceutical uptake, aiding in differentiating infectious from sterile inflammatory processes. draximage.comnih.gov. While specific studies focusing solely on AI/ML integration with this compound image analysis were not extensively detailed in the search results, the broader application of these technologies in nuclear medicine imaging suggests a promising future direction for improving diagnostic accuracy and efficiency.

Novel Clinical Applications and Biomarker Development

Beyond its established uses in cerebral perfusion and infection/inflammation imaging, research is exploring novel clinical applications for 99mTc-Exametazime and its potential as a biomarker. Studies are investigating its utility in imaging various inflammatory conditions not typically assessed with labeled leukocytes, such as inflammatory bowel disease and vascular prosthesis infections. draximage.comncats.io. The ability of 99mTc-Exametazime to label different cell types, including monocytes and potentially other immune cells, opens possibilities for imaging specific cellular components involved in disease processes and potentially developing novel biomarkers for disease activity or treatment response. nih.govsnmjournals.org. For instance, research into labeling purified autologous monocytes with high intracellular yields of 99mTc-HMPAO is being explored for monitoring treatment in rheumatoid arthritis, indicating a potential for more targeted inflammation imaging. snmjournals.org.

Long-term Follow-up Studies and Predictive Validity Research

Long-term follow-up studies and research into the predictive validity of 99mTc-Exametazime imaging are important for understanding the prognostic value of the information obtained. In the context of stroke, studies have investigated the predictive value of 99mTc-HMPAO SPECT for neurological outcome and recovery at the acute stage. snmjournals.orgnih.govresearchgate.net. While assessing brain perfusion alone by SPECT may have limitations compared to combined perfusion and oxygen metabolism PET imaging, 99mTc-HMPAO-SPECT has shown significant added predictive value for spontaneous individual neurological evolution, particularly when perfusion images are normal or show increased tracer uptake without associated hypofixation. nih.govresearchgate.net. Further long-term studies are needed to solidify the predictive role of 99mTc-Exametazime SPECT in various conditions and to establish its utility in monitoring disease progression and response to therapy. nih.gov.

Research into Stem Cell Labeling and Tracking

This compound is being investigated for the ex vivo radiolabeling and tracking of stem cells using SPECT imaging. researchgate.netnih.govmdpi.comfrontiersin.orgjove.comacs.org. This application is particularly relevant in the context of developing cell-based therapies, where tracking the distribution, homing, and retention of administered stem cells is crucial for evaluating therapeutic potential and understanding the factors influencing treatment success. researchgate.netnih.govacs.org. 99mTc-Exametazime is one of the most used compounds for this purpose due to Technetium-99m's favorable imaging properties, although its relatively short half-life limits tracking to the short term (up to 36 hours). researchgate.netnih.govjove.com. Research is ongoing to optimize labeling protocols to ensure high labeling efficiency while maintaining cell viability and function, and to understand the potential for label dissociation and its impact on tracking accuracy. jove.comacs.orgnih.gov. Studies have demonstrated the feasibility of using 99mTc-Exametazime labeled mesenchymal stem cells to track their distribution after administration in animal models and in early human studies. jove.commedscape.com.

Here is a table summarizing some data points related to stem cell labeling with 99mTc-Exametazime from the search results:

Cell TypeRadioisotope/CompoundLabeling Yield (%)Incubation TimeReference
Hematopoietic Stem Cells99mTc-Exametazime15 ± 330 min mdpi.com
Equine Mesenchymal Stem Cells99mTc-ExametazimeNot specifiedNot specified jove.com
Endothelial Cells (EA-hy-926)99mTc-Exametazime183 hours nih.gov

Addressing Research Gaps and Limitations

Despite its widespread use, several research gaps and limitations associated with 99mTc-Exametazime imaging need to be addressed in future research. These include the relatively short half-life of 99mTc, which limits the time window for imaging, particularly for processes that evolve over longer periods researchgate.netnih.gov. The non-specific uptake of the tracer in certain organs, such as the bowel and urinary tract, can sometimes interfere with the interpretation of images, especially in the abdomen and pelvis. fda.govrichtlijnendatabase.nl. Further research is needed to improve image analysis techniques, potentially through the integration of AI/ML, to better differentiate physiological uptake from pathology. iaea.orgmums.ac.ir. Understanding the mechanisms of label retention and efflux from labeled cells is also crucial, particularly for cell tracking applications, to improve quantitative accuracy. jove.comacs.org. Addressing these limitations through continued research in radiochemistry, imaging technology, and data analysis will be essential for maximizing the diagnostic and research potential of this compound.

Q & A

Basic: How to design experiments to assess Exametazime’s stability under physiological conditions?

Answer:

  • Experimental Variables : Control temperature, pH, and ionic strength to mimic physiological conditions. Measure degradation kinetics using high-performance liquid chromatography (HPLC) or mass spectrometry .
  • Replicates : Include triplicate samples to account for instrumental variability.
  • Data Reporting : Tabulate stability metrics (e.g., half-life, degradation products) with standard deviations (Table 1). Use statistical tests (e.g., ANOVA) to compare stability across conditions .

Basic: What methodologies are recommended for characterizing this compound’s pharmacokinetic (PK) profile in preclinical models?

Answer:

  • Dose Administration : Use staggered dosing in rodent models to assess absorption, distribution, metabolism, and excretion (ADME).
  • Sampling Intervals : Collect plasma/tissue samples at 0, 1, 3, 6, 12, and 24 hours post-administration.
  • Analytical Techniques : Employ LC-MS/MS for quantification, ensuring calibration curves meet FDA validation criteria (linearity R² > 0.99) .

Advanced: How to resolve contradictions in reported PK data for this compound across independent studies?

Answer:

  • Systematic Review : Conduct a meta-analysis to harmonize data, accounting for variables like species strain, dosing protocols, and analytical methods .
  • Sensitivity Analysis : Identify outliers using funnel plots or Egger’s regression to detect publication bias .
  • Methodological Harmonization : Propose standardized protocols for future studies (e.g., unified sampling intervals) .

Basic: What statistical approaches are suitable for analyzing this compound’s dose-response relationships in vitro?

Answer:

  • Curve Fitting : Use nonlinear regression (e.g., sigmoidal dose-response model) to calculate EC₅₀ values.
  • Error Handling : Report 95% confidence intervals and use bootstrapping for small sample sizes.
  • Visualization : Plot dose-response curves with error bars and include raw data in supplementary materials .

Advanced: How to optimize this compound’s synthetic pathway for improved yield while maintaining purity?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst concentration, reaction time).
  • Analytical Validation : Monitor purity via NMR and HPLC at each synthetic step.
  • Trade-off Analysis : Use Pareto charts to balance yield vs. purity, prioritizing steps with the highest impact .

Basic: What ethical and practical considerations apply when designing human trials for this compound?

Answer:

  • Ethics Approval : Submit protocols to institutional review boards (IRBs), ensuring informed consent and risk mitigation .
  • Participant Stratification : Use inclusion/exclusion criteria (e.g., age, comorbidities) to minimize confounding variables.
  • Data Transparency : Publish negative outcomes and adverse events in clinical registries .

Advanced: How to address variability in this compound’s efficacy data across cell-based assays?

Answer:

  • Source Validation : Authenticate cell lines using STR profiling and mycoplasma testing.
  • Normalization : Report efficacy relative to housekeeping genes (e.g., GAPDH) or internal controls.
  • Cross-Validation : Compare results across multiple assay types (e.g., flow cytometry vs. Western blot) .

Basic: What guidelines should be followed when reporting this compound’s spectroscopic data (e.g., NMR, IR)?

Answer:

  • Data Formatting : Include solvent, frequency, and reference peaks (e.g., TMS for NMR).
  • Supplementary Materials : Provide full spectra in supporting information, annotated with key signals .
  • Reproducibility : Specify instrument models and software versions used for data acquisition .

Advanced: How to integrate computational modeling with experimental data for this compound’s target binding studies?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate with mutagenesis or SPR assays.
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations to estimate ΔG binding.
  • Cross-Disciplinary Collaboration : Partner with computational chemists to refine force fields and sampling methods .

Basic: How to structure a research question investigating this compound’s mechanism of action?

Answer:

  • FINER Criteria : Ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant .
  • Variables : Specify independent (e.g., this compound concentration) and dependent variables (e.g., enzyme inhibition).
  • Hypothesis Testing : Frame the question to test a falsifiable hypothesis (e.g., “Does this compound inhibit Protein X via competitive binding?”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.